methyl 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate
Description
Methyl 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate is a pyrazolone derivative characterized by a central 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl core linked to a methyl acetate group. Its synthesis involves alkylation of (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-acetic acid methyl ester with methyl iodide in the presence of K₂CO₃, achieving a high yield of 91% . Key spectral data include:
Properties
IUPAC Name |
methyl 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(8-12(16)18-2)13(17)15(14-9)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVYDOIXJOVBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate hydrazine derivatives with β-keto esters. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone intermediate. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
The compound has shown potential antibacterial properties, particularly when studied as part of Schiff bases derived from 4-acyl-5-pyrazolones. These derivatives exhibit high antibacterial activation, making them candidates for developing new antibiotics . Research indicates that the incorporation of amino acid esters enhances the biological activity of these compounds .
Anticancer Properties
Studies have highlighted the anticancer potential of pyrazolone derivatives. Methyl 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate and its analogs have been investigated for their ability to inhibit cancer cell proliferation. The structural features that stabilize the enamine–keto form contribute to their activity against various cancer cell lines .
Analgesic and Anti-inflammatory Effects
Research has suggested that pyrazolone derivatives possess analgesic and anti-inflammatory properties. The presence of specific functional groups in this compound may enhance these effects, making it a candidate for pain management therapies .
Material Science
Synthesis of Novel Materials
The compound serves as a precursor for synthesizing novel materials with unique properties. Its ability to form stable complexes with metals has been explored for creating advanced materials with applications in catalysis and electronics .
Polymer Chemistry
In polymer chemistry, derivatives of this compound have been utilized to create polymers with enhanced thermal stability and mechanical properties. These polymers are being researched for applications in coatings and composites .
Structural Studies
Crystal Structure Analysis
The crystal structure of this compound has been characterized using X-ray diffraction techniques. The presence of intramolecular hydrogen bonds stabilizes its structure, contributing to its biological activity. The dihedral angles between the pyrazolone ring and adjacent phenyl rings indicate coplanarity, which is crucial for its reactivity and interaction with biological targets .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines, with IC50 values indicating a dose-dependent response. Structural modifications were shown to enhance activity further, highlighting the importance of chemical design in drug development .
Mechanism of Action
The mechanism of action of methyl 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chroman-2,4-dione Derivatives (e.g., Compound 4k)
Structure : 6-Fluoro-3-((4-hydroxy-3-methoxyphenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)chroman-2,4-dione (4k) .
- Key Features : Addition of chroman-2,4-dione and fluoro/methoxy substituents.
- ¹H-NMR (DMSO-d₆) : δ 7.95–7.75 (3H, aromatic), 5.35 (1H, s, methine), 3.65 (3H, s, OCH₃) .
- HRMS (ESI) : m/z 489.1462 (M+1) .
Comparison : - The chroman-2,4-dione moiety increases molecular weight (~489 vs. 247) and introduces additional hydrogen-bonding sites.
Furyl-Substituted Pyrazolone Derivatives (e.g., Methyl 2-{[(2-furyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate)
Structure : Incorporates a furyl group and Schiff base linkage .
- Crystallography : Space group P₁, with intramolecular N–H⋯O hydrogen bonds and dihedral angles of 10.20° (pyrazole–phenyl) and 54.56° (pyrazole–furan) .
- Molecular Weight : 339.35 .
Comparison : - The furyl group and Schiff base introduce π-conjugation, altering electronic properties and UV-Vis absorption.
- Higher molecular weight and rigid structure influence crystal packing, favoring intermolecular C–H⋯O interactions .
Sulfonic Acid Derivatives (e.g., Edaravone Impurity 18)
Structure : 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-3-oxobutane-2-sulfonic acid .
- Molecular Weight : 324.35 .
Comparison : - The sulfonic acid group drastically increases hydrophilicity, enhancing aqueous solubility compared to the ester-containing parent compound.
- Potential pharmaceutical relevance as a synthetic impurity highlights structural sensitivity in drug development .
Azo Dyes (e.g., Acid Yellow 42)
Structure : Disodium 4,4'-bis[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]-2,2'-biphenyldisulfonate .
- Applications : Industrial dye with EINECS 228-940-9 .
Comparison : - Diazenyl and biphenyldisulfonate groups create a large, planar structure (MW > 700), enabling strong light absorption for dye applications.
- Contrasts with the smaller, non-ionic parent compound, which lacks chromophoric azo groups.
Functional and Application Differences
| Compound | Key Functional Groups | Applications | Molecular Weight |
|---|---|---|---|
| Target Compound | Ester, pyrazolone | Pharmaceutical intermediates, coordination chemistry | 247.2 |
| Chroman-2,4-dione (4k) | Fluoro, methoxy, chroman-dione | Potential bioactive molecules | 489.1 |
| Furyl-Schiff Base | Furan, Schiff base | Antimicrobial agents, crystal engineering | 339.4 |
| Edaravone Impurity 18 | Sulfonic acid | Pharmaceutical impurity standard | 324.4 |
| Acid Yellow 42 | Diazenyl, sulfonate | Industrial dye | >700 |
Biological Activity
Methyl 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate is a compound of significant interest due to its biological activities, particularly in the fields of oncology and antibacterial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and molecular interactions.
Chemical Structure and Properties
The compound has the molecular formula C22H23N3O3 and exists primarily in a keto-enamine tautomeric form. It features an intramolecular N—H⋯O hydrogen bond that stabilizes its structure, generating an S(6) ring. The dihedral angle between the pyrazole ring and adjacent phenyl ring is minimal (approximately 3.75°), indicating a coplanar arrangement that contributes to its biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. This compound has demonstrated:
- Inhibition of Cancer Cell Growth : The compound has shown effectiveness against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. It inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Mechanistic Insights : The anticancer activity is believed to be linked to its ability to interact with specific cellular targets, leading to disruption in tumor growth pathways. Molecular docking studies suggest that it may bind effectively to proteins involved in cancer progression .
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits notable antibacterial effects:
- Broad-Spectrum Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the molecule enhances its antibacterial efficacy. For instance, modifications to the phenyl ring can lead to improved interactions with bacterial cell membranes .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activities:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their antiproliferative activities against cancer cell lines. Results indicated that certain modifications increased potency significantly compared to the parent compound .
- Molecular Modeling : Computational studies have provided insights into how structural variations affect binding affinity and biological activity. Molecular dynamics simulations revealed stability in the binding of pyrazole derivatives to target proteins associated with cancer progression .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Bacteria | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast) | IC50 = 15 µM | Apoptosis |
| Anticancer | HepG2 (Liver) | IC50 = 20 µM | Cell Cycle Arrest |
| Antibacterial | E. coli | MIC = 32 µg/mL | Membrane Disruption |
| Antibacterial | S. aureus | MIC = 16 µg/mL | Cell Wall Synthesis Inhibition |
Q & A
Q. What are the common synthetic routes for methyl 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation or Vilsmeier–Haack reactions. For example, pyrazolone derivatives can be prepared by reacting ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by esterification . Reaction conditions such as temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst presence (e.g., acid/base) critically affect yield. For instance, prolonged reflux in ethanol improves cyclization efficiency, while excess DMF-DMA may lead to side products like Schiff bases .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming proton environments and carbon frameworks. For example, the methyl ester group (COOCH₃) appears as a singlet at ~3.6 ppm in ¹H NMR .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. Studies on related pyrazolone derivatives reveal planar pyrazole rings and intramolecular hydrogen bonds stabilizing the structure .
- FT-IR: Stretching frequencies for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups .
Q. How is this compound utilized in coordination chemistry, and what methods assess its ligand behavior?
Methodological Answer: The pyrazolone core acts as a tridentate ligand, coordinating via the ketone oxygen, pyrazole nitrogen, and ester carbonyl. To evaluate ligand efficacy:
- UV-Vis Titration: Monitor metal-ligand complex formation via absorbance shifts (e.g., d-d transitions in transition metals) .
- Molar Conductivity: Measure conductivity in solution to infer charge neutrality of complexes .
- Antimicrobial Assays: Compare zone-of-inhibition data for free ligand vs. metal complexes to assess enhanced bioactivity .
Advanced Research Questions
Q. How can computational methods predict the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Studies on similar pyrazolecarboxylic acids show strong correlation between theoretical and experimental bond lengths .
- Molecular Docking: Simulate interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock Vina. Adjust substituents (e.g., phenyl groups) to enhance binding affinity .
Q. What strategies address low yields or impurities in scaled-up syntheses?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., stoichiometry, solvent ratio). For example, a 2² factorial design can isolate the effect of temperature and catalyst concentration .
- Chromatographic Purification: Employ flash column chromatography (silica gel, ethyl acetate/hexane) to separate byproducts. HPLC-MS identifies impurities, such as Schiff base derivatives formed during condensation .
Q. How do environmental factors influence the stability and degradation pathways of this compound?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound at varying pH (3–11) and monitor degradation via HPLC. Ester groups are prone to alkaline hydrolysis, forming carboxylic acid derivatives .
- Photodegradation: Expose to UV light (254 nm) and analyze breakdown products using GC-MS. Pyrazolone rings may undergo photooxidation to form quinone-like structures .
Q. How can contradictions in crystallographic data for similar pyrazolone derivatives be resolved?
Methodological Answer:
- Data Validation Tools: Use checkCIF/PLATON to assess crystallographic anomalies (e.g., missed symmetry, over/underestimated displacement parameters) .
- Comparative Analysis: Overlay crystal structures (e.g., Mercury software) to identify conformational differences caused by substituents like nitro groups or furyl rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
